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This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the performance of the DeepMind21 (DM21) density functional for

transition metal chemistry. The content is tailored for researchers, computational chemists, and

professionals in drug development.

Frequently Asked Questions (FAQs)
Q1: What is the DM21 density functional?
A: The DeepMind21 (DM21) functional is a machine-learned density functional approximation

(DFA) developed to improve the accuracy of Density Functional Theory (DFT) calculations.[1]

[2] Unlike traditional "human-designed" functionals, DM21 was trained on a large dataset of

chemical systems to overcome known deficiencies in standard DFAs, particularly those related

to fractional charges and spins.[3]

Q2: Why does DM21 fail for transition metal chemistry?
A: The primary and most consistent failure of DM21 in transition metal chemistry (TMC) is its

inability to achieve self-consistent field (SCF) convergence.[1][4][5] This functional was trained

predominantly on main-group chemistry, and its learned features do not extrapolate well to the

more complex electronic structures of transition metals.[1][2] This lack of transferability is a

significant practical limitation.[3]
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Q3: What are the underlying electronic structure
challenges with transition metals?
A: Transition metal complexes are notoriously difficult for most DFT functionals, not just DM21.

The key challenges include:

Self-Interaction Error (SIE): Many approximate functionals incorrectly allow an electron to

interact with its own density, an artifact known as self-interaction error.[6] This error can

artificially stabilize delocalized electronic states, which is problematic for the localized d-

orbitals of transition metals.[6][7]

Static (or Strong) Correlation: The near-degeneracy of d-orbitals in many transition metal

systems leads to a situation where the single-determinant approximation used in Kohn-Sham

DFT is insufficient. This is a major challenge when describing bond breaking, spin states,

and excited states.[8][9]

Spin-State Energetics: Accurately predicting the small energy differences between different

spin states (e.g., high-spin vs. low-spin) is a significant hurdle.[10] The results are often

highly sensitive to the functional used, particularly the amount of exact exchange included.[9]

Q4: How accurate is DM21 for transition metals when a
calculation does converge?
A: When SCF convergence is achieved, DM21 can demonstrate accuracy that is comparable

to, or even superior to, the widely-used B3LYP functional for transition metal chemistry.[1][2][4]

However, the frequent and often insurmountable convergence failures make it an impractical

choice for routine, self-consistent calculations in this domain.[1]

Q5: Can the convergence issues be fixed with standard
computational chemistry techniques?
A: No, standard techniques for improving SCF convergence (e.g., adjusting damping, level

shifting, or using different SCF algorithms) are generally not sufficient to resolve DM21's

convergence failures for transition metals.[1] Even more robust methods like direct orbital

optimization have been shown to fail, underscoring that the limitation is fundamental to the

functional's applicability to this chemical space.[1]
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Troubleshooting Guide
Q: My DM21 calculation on a transition metal complex
failed. What should I do?
A: The most likely cause is a failure to achieve SCF convergence.

Verify the Error: Check your output file for messages indicating that the SCF procedure did

not converge within the maximum number of allowed cycles.

Assess Your Goal:

If you require a self-consistent density and orbitals from DM21, the calculation is unlikely

to succeed. You should switch to a more reliable functional for transition metals (e.g.,

B3LYP, PBE0, TPSSh).

If you are primarily interested in obtaining a more accurate energy, you can use the DM21
functional in a non-self-consistent manner on orbitals from a different, converged

calculation. This is the most recommended workaround.

Q: My DM21 calculation is not converging. What is the
recommended workaround?
A: The recommended and most effective workaround is to evaluate the DM21 functional on

densities/orbitals obtained from a converged calculation with a different functional, such as

B3LYP.[1] This non-self-consistent procedure is often denoted as DM21@B3LYP.

Why this works: This approach leverages the potential accuracy of the DM21 functional form

while bypassing the problematic self-consistent optimization procedure that consistently fails for

transition metals.[1] Studies have shown that the DM21@B3LYP approach can yield noticeably

more accurate results than a standard, self-consistent B3LYP calculation.[1]

Q: The geometry optimization with DM21 is behaving
unexpectedly. Is this related?
A: This may be a separate issue. Research has indicated that numerical noise from the neural

network component of DM21 can affect the calculation of nuclear gradients.[3][11] This can
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lead to non-smooth potential energy surfaces and difficulties in geometry optimization, even for

systems where SCF convergence is achieved.

Data Presentation
Performance Comparison for Transition Metal Chemistry
The following table summarizes the Mean Absolute Errors (MAEs) in kcal/mol for various

computational approaches on transition metal chemistry datasets. The data highlights that

while self-consistent DM21 struggles, the non-self-consistent DM21@B3LYP method shows

significant promise.

Method Description
Representative
MAE (kcal/mol)

Key Takeaway

B3LYP@B3LYP
Self-consistent B3LYP

calculation.
9.36[3]

Standard baseline

performance.

DM21@DM21

Self-consistent DM21

calculation (for cases

that converge).

8.41[3]

Slightly more accurate

than B3LYP, but often

fails to converge.

DM21@B3LYP

DM21 energy

evaluated on

converged B3LYP

orbitals.

8.08[3]

Most accurate and

reliable approach,

avoiding convergence

issues.

B3LYP@DM21

B3LYP energy

evaluated on

converged DM21

orbitals.

9.04[3]

Less accurate than

DM21@B3LYP,

showing the value of

the DM21 functional

form.

Experimental Protocols
Protocol: DM21@B3LYP Single-Point Energy Calculation
This protocol outlines the steps to obtain a more accurate single-point energy for a transition

metal complex using the DM21 functional while avoiding its convergence issues. This
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procedure is valid in quantum chemistry packages that allow for reading orbitals from a

previous calculation and performing a single energy evaluation with a different functional.

Objective: To calculate a DM21@B3LYP energy.

Methodology:

Step 1: Geometry Optimization with a Robust Functional.

Functional: B3LYP (or another functional known to be reliable for transition metal

geometries, like PBE0).

Basis Set: Choose a suitable basis set for your system (e.g., def2-TZVP).

Task: Perform a standard geometry optimization and frequency calculation to obtain a

stable, converged geometry.

Output: Save the final optimized coordinates and, crucially, the converged molecular

orbitals (often in a checkpoint or wavefunction file).

Step 2: Non-Self-Consistent DM21 Energy Calculation.

Setup: Start a new calculation using the optimized geometry from Step 1.

Functional: Specify the DM21 functional.

Task: Set the calculation type to a single-point energy evaluation (SP).

SCF Control:

Instruct the program to read the initial orbitals from the checkpoint/wavefunction file

generated in Step 1.

Set the maximum number of SCF cycles to zero or one. This is the critical step that

prevents the program from re-optimizing the orbitals and instead forces it to perform

only a single energy evaluation using the B3LYP orbitals.

Execution: Run the calculation. The resulting energy will be the DM21@B3LYP energy.
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Visualizations
Logical Cause of DM21 Failure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body-img
https://www.benchchem.com/product/b13910615?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical
Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

5. chemrxiv.org [chemrxiv.org]

6. pubs.aip.org [pubs.aip.org]

7. Quantifying the effects of the self-interaction error in DFT: When do the delocalized states
appear? (2005) | Marcus Lundberg | 266 Citations [scispace.com]

8. Accurate state energetics in spin-crossover systems using pure density functional theory -
Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00975D [pubs.rsc.org]

9. Comparison of the Performance of Density Functional Methods for the Description of Spin
States and Binding Energies of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: DM21 Functional for
Transition Metal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#why-does-dm21-fail-for-transition-metal-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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